molecular formula C20H15F2N5O2 B2906779 N-(4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 941915-19-1

N-(4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No.: B2906779
CAS No.: 941915-19-1
M. Wt: 395.37
InChI Key: IQVXVENBAGKJLM-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a synthetic small molecule based on a pyrazolo[3,4-d]pyridazinone core scaffold, a structure of significant interest in medicinal chemistry and drug discovery research. This compound features a acetamide linker at the 6-position of the heterocyclic core, which is substituted with an additional 4-fluorophenyl group. Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacological tool for in vitro studies aimed at investigating biological pathways and protein interactions. The presence of dual 4-fluorophenyl rings suggests potential for high binding affinity in specific biological targets, though its precise mechanism of action and specific research applications are yet to be fully characterized. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N5O2/c1-12-17-10-23-27(16-8-4-14(22)5-9-16)19(17)20(29)26(25-12)11-18(28)24-15-6-2-13(21)3-7-15/h2-10H,11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVXVENBAGKJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological effects, particularly focusing on its role as an inhibitor in various biochemical pathways.

Synthesis and Structural Characteristics

The synthesis of this compound involves a multi-step process that typically includes the reaction of 1-(4-fluorobenzoyl)-4-methylthiosemicarbazide with sodium hydroxide, followed by acidification and recrystallization. The final product is obtained in high yield as colorless crystals .

The molecular structure features a pyrazolo[3,4-d]pyridazine core, which is known for its biological activity. The presence of the 4-fluorophenyl group enhances the compound's lipophilicity and potential receptor interactions.

Inhibition of Histone Demethylases

Recent studies have identified that compounds similar to this compound exhibit significant inhibitory effects on JmjC histone demethylases (KDMs). These enzymes play critical roles in epigenetic regulation by demethylating lysine residues on histones, thereby influencing gene expression.

For example, derivatives with similar structural motifs have been shown to inhibit KDM4B with an IC50 value of approximately 10.9 μM, indicating promising activity against this target . The binding affinity is attributed to the compound's ability to coordinate with Fe(II) in the active site of the enzyme.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer properties. Thiazolidinone derivatives have been reported to inhibit cancer cell proliferation effectively. Given that this compound shares similarities with these scaffolds, it may also exhibit similar bioactivity against various cancer cell lines .

Case Study 1: KDM Inhibition

A high-throughput screening (HTS) campaign evaluated a library of compounds for their ability to inhibit KDMs. The results indicated that compounds with the pyrazolo[3,4-d]pyridazine moiety displayed significant inhibition against KDM subfamilies. For instance, compound 58 demonstrated potent inhibition against KDM4A and KDM5B with IC50 values of 0.200 μM and 0.012 μM respectively, showcasing the efficacy of this class of compounds in epigenetic modulation .

CompoundTarget EnzymeIC50 (μM)
58KDM4A0.200
58KDM5B0.012
7cKDM4B10.9

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is compared below with three structurally related analogs (Figure 1, Table 1) identified in recent literature and patents.

Key Structural Differences

(1) 2-(1-(4-Fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide
  • Core Modification : Replaces the 4-methyl group with a bulkier 4-isopropyl substituent.
  • Acetamide Substituent : Features a 2-methoxyphenyl group instead of a 4-fluorophenyl.
  • Impact : Increased steric bulk at position 4 may reduce solubility but enhance hydrophobic interactions in binding pockets .
(2) 2-(4-Methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
  • Core Modification: Retains the 4-methyl group but substitutes the 1-fluorophenyl with a non-fluorinated phenyl.
  • Acetamide Substituent : Uses a 4-(trifluoromethyl)phenyl group.
  • Impact : The trifluoromethyl group, a stronger electron-withdrawing moiety than fluorine, may improve membrane permeability and target engagement .
(3) N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide
  • Core Modification : Pyridazine ring replaced with pyrimidine (pyrazolo[3,4-d]pyrimidin), altering nitrogen positioning.
  • Substituents : Incorporates a chromen-4-one moiety and additional fluorophenyl groups.
  • Impact : The pyrimidine core and extended aromatic system may influence π-π stacking and ATP-binding site interactions .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Data for Pyrazolo-Pyridazine/Pyrimidine Derivatives

Property Target Compound Compound (1) Compound (2) Compound (3)
Molecular Formula C₂₂H₁₇F₂N₅O₂ C₂₅H₂₃FN₅O₃ C₂₁H₁₆F₃N₅O₂ C₃₃H₂₃F₃N₆O₃
Molecular Weight 429.4 g/mol 469.5 g/mol 427.4 g/mol 620.6 g/mol
Key Substituents 4-methyl, dual 4-fluorophenyl 4-isopropyl, 2-methoxyphenyl 4-methyl, 4-(trifluoromethyl)phenyl Pyrimidine core, chromen-4-one
Electron-Withdrawing Groups Two F atoms One F, one OCH₃ CF₃ Three F atoms
Potential Solubility Moderate Low Moderate Low

Binding Affinity and Selectivity

  • The target compound ’s dual 4-fluorophenyl groups likely enhance binding to hydrophobic pockets in kinase domains, similar to Compound (2)’s trifluoromethyl group .
  • Compound (3)’s pyrimidine core may confer distinct selectivity profiles due to altered hydrogen-bonding patterns compared to pyridazine derivatives .

Q & A

Q. How can researchers optimize the synthetic yield of N-(4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. Key factors for optimization include:
  • Solvent choice : Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilicity in substitution reactions .
  • Temperature control : Maintaining 60–80°C during cyclization steps improves reaction efficiency .
  • Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate intermediate formation .
  • Purification : Column chromatography with silica gel and gradient elution (hexane:ethyl acetate) ensures high purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and detects impurities (e.g., residual solvents) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and reaction progress .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?

  • Methodological Answer :
  • Core modifications : Replace the 4-methyl group on the pyridazinone ring with bulkier substituents (e.g., cyclopropyl) to assess steric effects on target binding .
  • Fluorophenyl substitutions : Compare para-fluorophenyl vs. meta-chloro analogs to evaluate electronic effects on kinase inhibition .
  • Acetamide linker optimization : Introduce bioisosteres (e.g., sulfonamide) to improve metabolic stability .
  • In vitro assays : Use kinase inhibition assays (e.g., EGFR or VEGFR2) to quantify IC₅₀ shifts post-modification .

Q. How should researchers resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., microsomal assays) to identify absorption barriers .
  • Metabolite identification : LC-MS/MS detects active/inactive metabolites that explain efficacy gaps .
  • Dosing regimen adjustments : Optimize administration routes (e.g., intraperitoneal vs. oral) to enhance tissue penetration .

Q. What computational strategies can predict binding modes and off-target interactions for this compound?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets (e.g., PDB ID: 1M17) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
  • Off-target screening : Employ SwissTargetPrediction or SEA to identify risk of hERG or CYP450 inhibition .

Experimental Design & Data Analysis

Q. How to design a robust assay for evaluating this compound’s kinase inhibition selectivity?

  • Methodological Answer :
  • Panel selection : Include 10–20 kinases (e.g., Ser/Thr and Tyr kinases) to assess broad-spectrum vs. selective activity .
  • ATP concentration : Use Km-adjusted ATP levels to avoid false negatives in competitive inhibition assays .
  • Data normalization : Express inhibition as % activity relative to controls (DMSO-only) with Z’-factor validation .

Q. What strategies mitigate synthetic byproduct formation during large-scale synthesis?

  • Methodological Answer :
  • Reaction monitoring : Use inline FTIR or ReactIR to detect intermediates and optimize quenching times .
  • Byproduct identification : LC-MS and 2D NMR (e.g., HSQC) characterize side products (e.g., dimerization or oxidation) .
  • Process refinement : Switch from batch to flow chemistry for better temperature and mixing control .

Tables for Key Data

Q. Table 1: Comparative Kinase Inhibition Profiles

KinaseIC₅₀ (nM)Selectivity Index*Reference
EGFR12.31.0
VEGFR28.71.4
PDGFRβ245.00.05
*Selectivity Index = IC₅₀ (EGFR) / IC₅₀ (Kinase X).

Q. Table 2: Synthetic Yield Optimization

ConditionYield (%)Purity (%)Reference
DMF, 70°C, ZnCl₂7898
DCM, RT, No Catalyst4592
THF, Reflux, Pd(OAc)₂6395

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